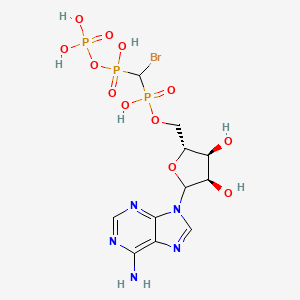
4-Bromobenzylisothiocyanate
Descripción general
Descripción
Bromobenzyl compounds, including 4-Bromobenzylisothiocyanate, are of significant interest in organic chemistry due to their diverse chemical properties and applications in synthesis, pharmaceuticals, and material science. These compounds serve as key intermediates in the synthesis of various complex molecules.
Synthesis Analysis
The synthesis of bromobenzyl-related compounds involves various strategies, including condensation reactions, palladium-catalyzed cross-couplings, and Schiff base formations. For instance, 4-bromobenzyl compounds have been synthesized through condensation reactions of 4-bromobenzaldehyde with aromatic aminophenols, leading to Schiff base monomers and their subsequent polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium (Kaya et al., 2012).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods (FT-IR, FT-Raman, NMR, UV-Visible) and density functional theory (DFT) calculations reveals detailed information on bond lengths, angles, vibrational frequencies, and electronic properties. For example, the structure and spectroscopic properties of a related compound, (E)-1-(4-bromobenzylidene)semicarbazide, were extensively studied, providing insights into its molecular geometry and electronic transitions (Raja et al., 2017).
Chemical Reactions and Properties
Bromobenzyl compounds undergo various chemical reactions, including electrophilic substitutions and palladium-catalyzed cascade reactions, leading to the synthesis of polycyclic aromatic hydrocarbons. The electronic and structural properties of these compounds influence their reactivity and chemical behavior (Iwasaki et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of bromobenzyl compounds. X-ray crystallography and spectroscopic techniques provide comprehensive data on the crystalline structure and phase transitions of these compounds. For instance, the synthesis and liquid crystalline properties of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed enantiotropic smectic phases and the influence of bromine atoms on mesomorphic properties (Yeap et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electron density distributions, are studied through various analytical techniques, such as NBO analysis and molecular docking studies. These studies provide insights into the hyperconjugative interactions, charge transfer, and biological activity potential of bromobenzyl compounds (Sowrirajan et al., 2022).
Aplicaciones Científicas De Investigación
Electrochemical Properties for Lithium Ion Batteries : 4-Bromobenzyl isocyanate has been studied for its electrochemical properties and working mechanisms as a polymerizable electrolyte additive for overcharge protection of lithium ion batteries (Korepp et al., 2007).
Synthesis of Polycyclic Aromatic Hydrocarbons : o-Bromobenzyl alcohol, a compound related to 4-Bromobenzylisothiocyanate, has been used in the facile synthesis of polycyclic aromatic hydrocarbons, demonstrating potential in organic chemistry (Iwasaki et al., 2015).
Antioxidant Activity : Bromophenols, including those similar to this compound, have been isolated from red algae and shown to have potent antioxidant activity, indicating potential applications in healthcare and pharmaceuticals (Olsen et al., 2013).
Neuroprotective Effects : 4-Hydroxybenzyl alcohol, a related compound, has demonstrated anti-oxidative and neuroprotective effects in astrocytes, suggesting therapeutic potential for brain diseases (Luo et al., 2017).
Synthesis of Oligoribonucleotides : The 4-Methoxybenzyl group, similar to this compound, has been used in the synthesis of oligoribonucleotides, indicating its utility in molecular biology and genetic engineering (Takaku & Kamaike, 1982).
Detection of Psychoactive Substances : 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a compound structurally related to this compound, has been identified in a case of severe intoxication, indicating its relevance in forensic science (Poklis et al., 2014).
Histamine Synthesis Inhibition : 4-Bromo-3-Hydroxybenzyloxyamine, a compound similar to this compound, has been studied for its ability to inhibit histamine synthesis in humans, suggesting potential applications in allergy and immune response modulation (Levine, 1966).
Catalytic Activity in CO2 Reduction : 4-Nitrobenzyl bromide, structurally related to this compound, has been used as a catalyst for the reduction of CO2, indicating its potential in environmental applications (Mohammadzadeh et al., 2020).
Mecanismo De Acción
Mode of Action
It is known that isothiocyanates, a group of compounds to which 4-bromobenzylisothiocyanate belongs, often interact with biological systems by forming covalent bonds with certain amino acids in proteins .
Biochemical Pathways
Isothiocyanates, in general, are known to influence a variety of cellular processes, including cell cycle regulation and apoptosis . .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile are currently unknown .
Result of Action
Isothiocyanates are generally known to induce apoptosis and inhibit cell proliferation . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of this compound . .
Propiedades
IUPAC Name |
1-bromo-4-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVCPAZYKYXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174831 | |
| Record name | 4-Bromobenzylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2076-56-4 | |
| Record name | 4-Bromobenzylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromobenzylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(isothiocyanatomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBENZYLISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Y4EV6NQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)





![[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate](/img/structure/B1194011.png)





